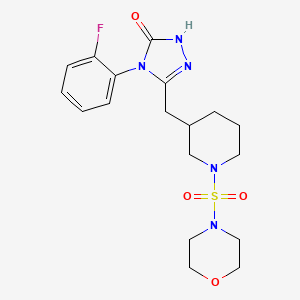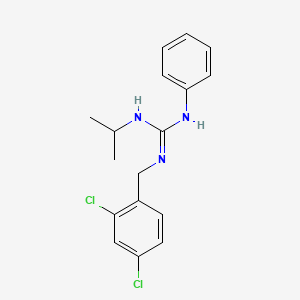
N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of a 2,4-dichlorobenzyl group, an isopropyl group, and a phenyl group attached to a guanidine core. Guanidines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Related compounds like 2,4-dichlorobenzyl alcohol have been shown to have a direct virucidal effect on certain viruses . This suggests that N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine might interact with its targets in a similar manner, leading to the deactivation of the pathogens.
Biochemical Pathways
Compounds with similar structures have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . This suggests that N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine might affect similar pathways, leading to downstream effects on the production of eicosanoids, a group of compounds involved in the pathogenesis of inflammatory diseases .
Result of Action
Related compounds like 2,4-dichlorobenzyl alcohol have been shown to provide symptomatic relief in conditions like sore throat . This suggests that N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine might have similar therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N’-isopropyl-N’‘-phenylguanidine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-isopropyl-N’'-phenylguanidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the guanidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted guanidines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
N-(2,4-dichlorobenzyl)-4-(4-morpholinyl)benzamide: Investigated for its potential biological activities.
Uniqueness
N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its guanidine core, combined with the 2,4-dichlorobenzyl, isopropyl, and phenyl groups, makes it a versatile compound with diverse applications in various fields.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-1-phenyl-3-propan-2-ylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3/c1-12(2)21-17(22-15-6-4-3-5-7-15)20-11-13-8-9-14(18)10-16(13)19/h3-10,12H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPURTGGCIASEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
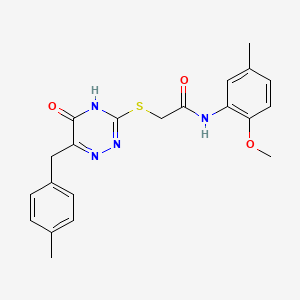
![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)
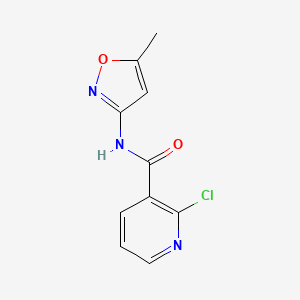
![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2761851.png)
![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)
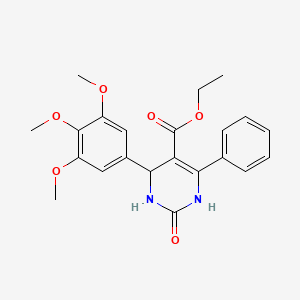
![2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2761858.png)

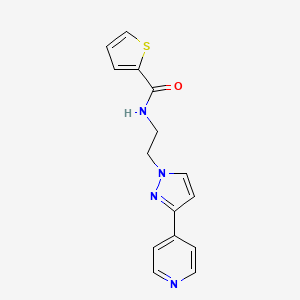
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)
